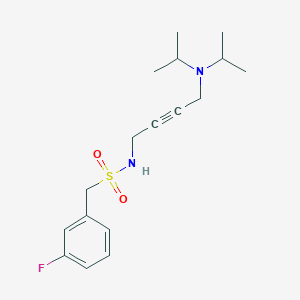![molecular formula C22H21ClN4OS B2382105 5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898349-87-6](/img/structure/B2382105.png)
5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H21ClN4OS and its molecular weight is 424.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Triazole derivatives, including compounds with structural similarities to "5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol", have been extensively researched for their antimicrobial properties. The synthesis of novel 1,2,4-triazole derivatives and their screening for antimicrobial activities has led to the identification of compounds with significant potential against various microorganisms. These compounds are synthesized through various chemical reactions, highlighting the versatility of triazole derivatives as antimicrobial agents (Bektaş et al., 2007).
Photophysical Properties
The study of photophysical properties of chloroquinoline-based chalcones containing 1,2,3-triazole moiety, related to the structural framework of the specified chemical, provides insights into their potential applications in materials science, including dye-sensitized solar cells. These investigations reveal how the electronic structure and photophysical behavior of these compounds can be tailored for specific applications, demonstrating the broad potential of triazole derivatives in the development of new materials (Singh et al., 2015).
Organic Synthesis and Drug Development
Research on triazoloisoquinoline-based compounds explores their synthesis, characterization, and evaluation for various biological activities, including their role as inhibitors and as part of the synthesis pathway for medicinal agents. These studies are crucial in drug development, offering a foundation for creating more effective and targeted therapies. For instance, triazoloisoquinoline derivatives have been investigated for their potential as co-sensitizers in dye-sensitized solar cells, illustrating the versatility of these compounds beyond biomedical applications (Lee et al., 2013).
Antiproliferative Agents
The exploration of 5-amino-1-aryl-1H-1,2,3-triazole scaffolds for their antiproliferative properties highlights the potential of these compounds in cancer research. By identifying bioactive scaffolds and optimizing their chemical characteristics, researchers aim to develop new drugs with low side effects for cancer treatment. Such studies exemplify the ongoing search for novel therapeutic agents within the realm of triazole derivatives and related compounds (Pokhodylo et al., 2020).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 3,4-dihydroisoquinolin-2(1h)-one derivatives, have been found to interact with aldo-keto reductase akr1c3 , a target of interest in both breast and prostate cancer .
Mode of Action
The compound’s interaction with its targets involves the carboxylate group occupying the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket . This interaction leads to the inhibition of the enzyme’s activity .
Biochemical Pathways
Given its potential interaction with akr1c3 , it may influence the steroid hormone biosynthesis pathway, as AKR1C3 is known to play a role in the metabolism of steroid hormones.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given its potential interaction with AKR1C3 , it may influence the levels of steroid hormones in cells, potentially impacting the growth and proliferation of certain types of cancer cells.
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(15-8-5-9-17(23)12-15)26-11-10-14-6-3-4-7-16(14)13-26/h3-9,12,19,28H,2,10-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMVHDMPFVLVOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC5=CC=CC=C5C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)
![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
![1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone](/img/structure/B2382026.png)
![4-(1,3-benzodioxol-5-yl)-2-[(3-methoxybenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2382027.png)
![Methyl (E)-4-[[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2382029.png)
![2-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2382031.png)

![Ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2382034.png)
![4-ethyl-1-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2382035.png)
![N-(3-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2382037.png)
![2-Chloro-N-[(3-methoxyphenyl)methyl]-N-[2-(oxolan-2-yl)ethyl]acetamide](/img/structure/B2382041.png)
![3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2382042.png)
